4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C25H23N3O6 This compound is known for its unique structure, which includes an anilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further substituted with a 4-methoxybenzoate group
Preparation Methods
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Anilino Group: This step involves the reaction of aniline with an appropriate acylating agent to form the anilino group.
Introduction of the Oxoacetyl Group: The oxoacetyl group is introduced through a reaction with an oxoacetylating agent.
Formation of the Carbohydrazonoyl Group: This involves the reaction of the intermediate compound with a hydrazine derivative to form the carbohydrazonoyl group.
Final Coupling Reaction: The final step involves coupling the intermediate compound with 4-methoxybenzoic acid under appropriate conditions to form the target compound.
Chemical Reactions Analysis
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a 4-chlorobenzoate group instead of a 4-methoxybenzoate group.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: This compound has an ethoxy group on the phenyl ring, providing different chemical properties.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
880067-76-5 |
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Molecular Formula |
C23H19N3O5 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19N3O5/c1-30-19-13-9-17(10-14-19)23(29)31-20-11-7-16(8-12-20)15-24-26-22(28)21(27)25-18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
OSFMEDLQPGDBCQ-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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